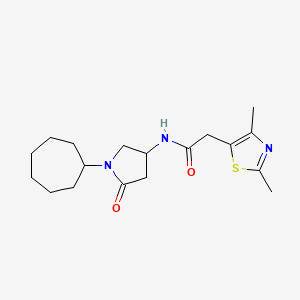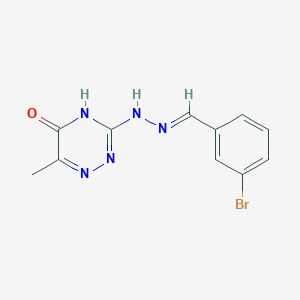![molecular formula C17H23F2N3 B6119217 N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-pentanamine](/img/structure/B6119217.png)
N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-pentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-pentanamine, also known as DFP-10825, is a novel compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-pentanamine exerts its effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and proliferation. Additionally, it has been found to modulate the immune response by reducing the production of pro-inflammatory cytokines. Furthermore, N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-pentanamine has been shown to protect neurons from oxidative stress and inflammation, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-pentanamine has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation, such as cyclin-dependent kinases and topoisomerases. Additionally, it has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-pentanamine has been shown to protect neurons from oxidative stress and inflammation, which may contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-pentanamine has several advantages for laboratory experiments. It is a novel compound that has not been extensively studied, which provides an opportunity for researchers to explore its potential therapeutic applications. Additionally, N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-pentanamine has been synthesized in a multistep process, which allows for modifications to be made to its structure to optimize its therapeutic effects. However, one limitation of N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-pentanamine is that its synthesis is complex and may be difficult to reproduce in large quantities.
Direcciones Futuras
There are several future directions for the study of N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-pentanamine. One potential area of research is the optimization of its structure to enhance its therapeutic effects. Additionally, further studies are needed to determine its efficacy and safety in animal models and humans. Furthermore, its potential use in combination with other drugs for the treatment of various diseases should be explored. Finally, the development of novel drug delivery systems for N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-pentanamine may improve its bioavailability and therapeutic efficacy.
Métodos De Síntesis
The synthesis of N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-pentanamine involves a multistep process that includes the reaction of 2,4-difluorophenyl hydrazine with 3-pentanone to form 1-(2,4-difluorophenyl)-3-pentanone-5-methyl pyrazole. This intermediate is then reacted with 2-bromoethylamine hydrobromide to produce the final product, N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-pentanamine.
Aplicaciones Científicas De Investigación
N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-pentanamine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-pentanamine has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, it has been studied for its neuroprotective properties and potential use in the treatment of neurological disorders.
Propiedades
IUPAC Name |
N-[1-[1-(2,4-difluorophenyl)-5-methylpyrazol-4-yl]ethyl]pentan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F2N3/c1-5-14(6-2)21-11(3)15-10-20-22(12(15)4)17-8-7-13(18)9-16(17)19/h7-11,14,21H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZOYXUDSMCMEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(C)C1=C(N(N=C1)C2=C(C=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-isopropyl-6-methylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6119140.png)
![1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane](/img/structure/B6119147.png)
![1-[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B6119148.png)
![5-[4-(diethylamino)benzylidene]-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6119160.png)

![N-[2-(methylthio)ethyl]-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B6119174.png)
![4-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B6119185.png)
![1-{3-[3-({[2-(4-fluorophenyl)ethyl]amino}methyl)phenoxy]-2-hydroxypropyl}-4-piperidinol](/img/structure/B6119188.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B6119194.png)
![2-{1-benzyl-4-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6119200.png)
![N-{2-[7-(4-isopropylbenzyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}acetamide](/img/structure/B6119205.png)
![3-chloro-N-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6119211.png)
![4-[(5-{[(5-chloro-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-1-cyclohexyl-2-piperazinone](/img/structure/B6119230.png)
